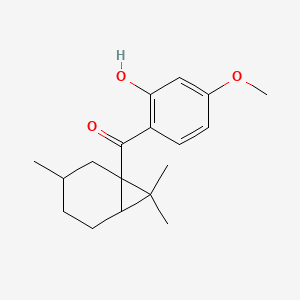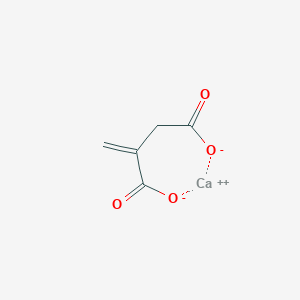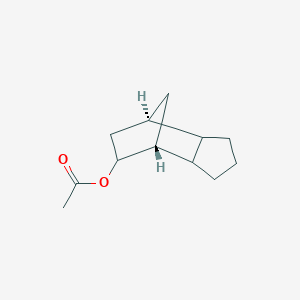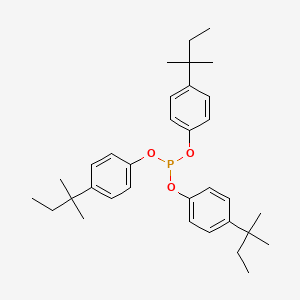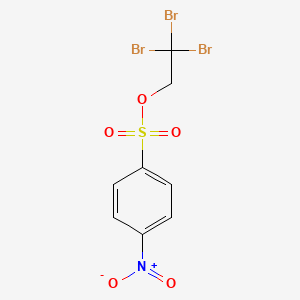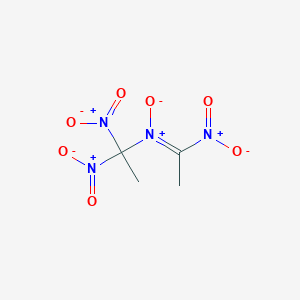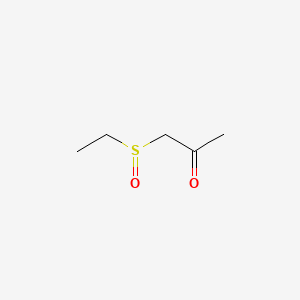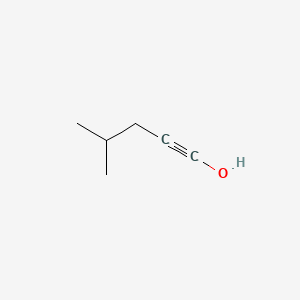
4-Methyl-1-pentyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-pentyn-1-ol: is an organic compound with the molecular formula C6H10O . It is a member of the propargyl alcohols class and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its IUPAC name, 4-methylpent-1-yn-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyn-1-ol can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentyne with formaldehyde in the presence of a base such as sodium hydroxide . This reaction proceeds via a nucleophilic addition mechanism, where the alkyne carbon attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyl-1-pentyne . This process involves the addition of carbon monoxide and hydrogen to the alkyne in the presence of a rhodium catalyst to form an aldehyde intermediate, which is subsequently hydrogenated to yield the alcohol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-1-pentyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methylpent-1-yn-1-al (aldehyde) or 4-methylpent-1-ynoic acid (carboxylic acid).
Reduction: 4-Methylpentan-1-ol (saturated alcohol).
Substitution: 4-Methylpent-1-yn-1-chloride (chlorinated compound).
Scientific Research Applications
4-Methyl-1-pentyn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1-pentyn-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in addition and substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Pentyn-1-ol: Similar in structure but lacks the methyl group at the fourth position.
3-Methyl-1-pentyn-3-ol: Has a similar molecular formula but differs in the position of the hydroxyl group and the triple bond.
4-Methyl-1-pentyn-3-ol: Similar in structure but the hydroxyl group is at a different position.
Uniqueness: 4-Methyl-1-pentyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
4-methylpent-1-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3 |
InChI Key |
SXTAQOLHVOVNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


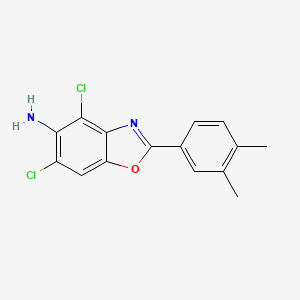

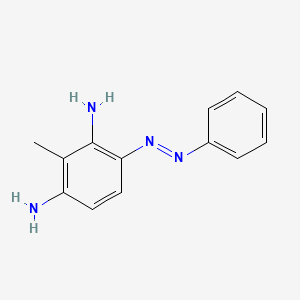

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
